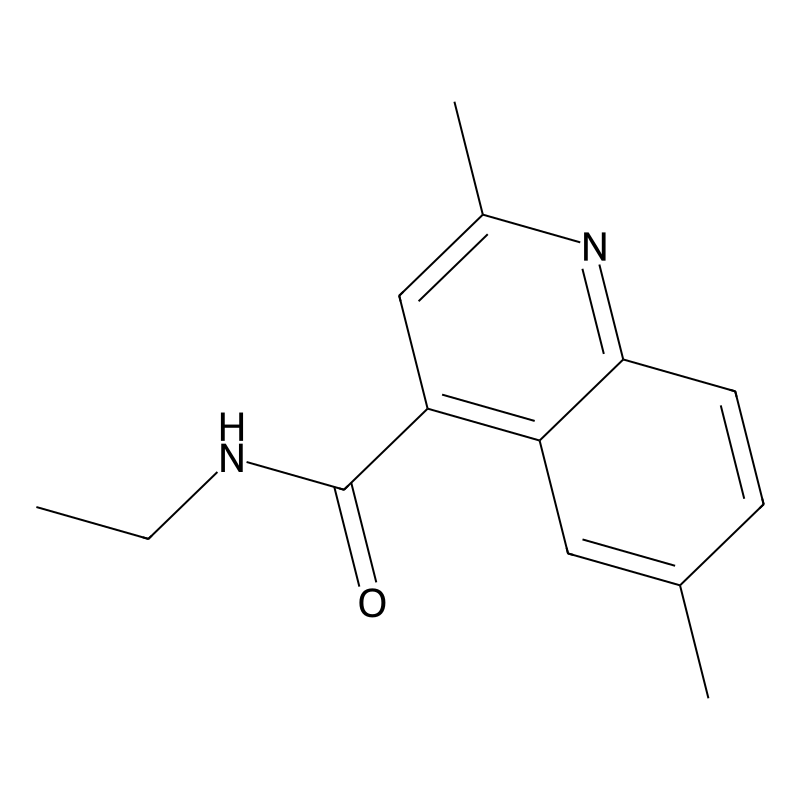

N-ethyl-2,6-dimethylquinoline-4-carboxamide

Catalog No.

S7834165

CAS No.

M.F

C14H16N2O

M. Wt

228.29 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-ethyl-2,6-dimethylquinoline-4-carboxamide

IUPAC Name

N-ethyl-2,6-dimethylquinoline-4-carboxamide

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C14H16N2O/c1-4-15-14(17)12-8-10(3)16-13-6-5-9(2)7-11(12)13/h5-8H,4H2,1-3H3,(H,15,17)

InChI Key

SRJGPMOCKVVAND-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=C2C=C(C=CC2=NC(=C1)C)C

Canonical SMILES

CCNC(=O)C1=C2C=C(C=CC2=NC(=C1)C)C

CEDQA is a novel compound that was first synthesized in the early 2000s. It is a member of the quinoline family of organic compounds, which are cyclic compounds composed of fused benzene and pyridine rings. CEDQA is a heterocyclic molecule, which means it contains nitrogen in its ring structure. It is also known as ethylamino-2,6-dimethyl-4-quinolinecarboxamide or C22H23N3O2.

CEDQA is an off-white crystalline powder with a melting point of 229-233°C and a boiling point of 498.9°C at 760 mmHg. It is insoluble in water but soluble in organic solvents like chloroform, dimethyl sulfoxide, and ethanol. CEDQA has a pKa value of 10.3 and is considered to be a weak base. It exhibits UV absorption at a wavelength of 321 nm.

CEDQA is a relatively stable compound under normal conditions. It is not hygroscopic, nor does it show any tendency towards decomposition or degradation over time. However, it may undergo photochemical reactions when exposed to light.

CEDQA is a relatively stable compound under normal conditions. It is not hygroscopic, nor does it show any tendency towards decomposition or degradation over time. However, it may undergo photochemical reactions when exposed to light.

CEDQA is synthesized by reacting 2,6-dimethyl-4-chloroquinoline with ethylamine in the presence of an appropriate solvent and base. The reaction is carried out under reflux conditions, and the yield of CEDQA typically ranges from 50-60%.

The identity and purity of CEDQA are determined using various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). The melting point, boiling point, and solubility of CEDQA are also determined experimentally.

The identity and purity of CEDQA are determined using various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). The melting point, boiling point, and solubility of CEDQA are also determined experimentally.

Various analytical techniques are used for the quantification and characterization of CEDQA. High-performance liquid chromatography (HPLC) is the most commonly used method for the determination of CEDQA in various biological samples. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are also used for the analysis of CEDQA. These techniques allow for the identification and quantification of CEDQA, as well as its metabolites, in different biological matrices.

CEDQA exhibits a range of biological activities, including antifungal, antibacterial, antitumor, antiviral, anti-inflammatory, and analgesic properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Salmonella typhi. It also exhibits antifungal activity against Candida albicans and Aspergillus niger. CEDQA has been shown to possess anticancer activity against various cancer cell lines, including human breast cancer, liver cancer, and lung cancer cells.

CEDQA has also been shown to possess anti-inflammatory and analgesic properties. Its inhibitory effect on the production of inflammatory mediators and cytokines has been demonstrated in vitro and in vivo studies.

CEDQA has also been shown to possess anti-inflammatory and analgesic properties. Its inhibitory effect on the production of inflammatory mediators and cytokines has been demonstrated in vitro and in vivo studies.

CEDQA exhibits low acute toxicity. In animal studies, CEDQA did not cause any significant toxicity or adverse effects at doses up to 2000 mg/kg. However, long-term toxicity and carcinogenicity studies are still lacking, and further investigations are needed to determine the safety of CEDQA in humans.

CEDQA has a wide range of applications in various scientific disciplines. In medicinal chemistry, CEDQA is used as a lead compound for the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties. It is also used as a tool compound for the investigation of the structure-activity relationships of quinoline-based compounds.

In materials science, CEDQA is used as a building block for the synthesis of new functional materials with unique chemical and physical properties. It has been used to synthesize new organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

In materials science, CEDQA is used as a building block for the synthesis of new functional materials with unique chemical and physical properties. It has been used to synthesize new organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Research on CEDQA is still in its early stages, and there is a need for further investigations to fully understand its properties and potential applications. Several studies have been carried out to investigate the biological and pharmacological activities of CEDQA. However, the mechanism of action of CEDQA is not yet fully understood. Several studies have also been carried out to synthesize new CEDQA derivatives with improved properties.

CEDQA has potential implications in various fields of research and industry. In medicinal chemistry, CEDQA and its derivatives have the potential to be developed as new drugs for the treatment of various diseases, including cancer, inflammation, and microbial infections. In materials science, CEDQA can be used to synthesize new functional materials with unique chemical and physical properties.

Limitations:

There are still limitations and challenges associated with the research on CEDQA. One of the major limitations is the lack of detailed studies on the mechanism of action of CEDQA. Further investigations are needed to fully understand the biological and pharmacological activities of CEDQA.

Limitations:

There are still limitations and challenges associated with the research on CEDQA. One of the major limitations is the lack of detailed studies on the mechanism of action of CEDQA. Further investigations are needed to fully understand the biological and pharmacological activities of CEDQA.

The future direction of CEDQA research involves the following:

1. Development of new CEDQA derivatives with improved properties.

2. Investigation of the mechanism of action of CEDQA and its derivatives.

3. Studies on the long-term toxicity and safety of CEDQA.

4. Development of new applications for CEDQA in various fields.

5. Investigation of the potential of CEDQA in drug delivery and nanotechnology.

6. Investigation of the potential of CEDQA in the development of new diagnostic tools.

7. Investigation of the potential of CEDQA in the development of new organic electronic devices.

1. Development of new CEDQA derivatives with improved properties.

2. Investigation of the mechanism of action of CEDQA and its derivatives.

3. Studies on the long-term toxicity and safety of CEDQA.

4. Development of new applications for CEDQA in various fields.

5. Investigation of the potential of CEDQA in drug delivery and nanotechnology.

6. Investigation of the potential of CEDQA in the development of new diagnostic tools.

7. Investigation of the potential of CEDQA in the development of new organic electronic devices.

In conclusion, CEDQA is a promising compound with unique chemical and physical properties. It exhibits a range of biological activities and has potential implications in various fields of research and industry. However, further investigations are needed to fully understand its properties and potential applications. The future direction of CEDQA research involves the development of new CEDQA derivatives with improved properties, investigation of its mechanism of action, and development of new applications in various fields.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

228.126263138 g/mol

Monoisotopic Mass

228.126263138 g/mol

Heavy Atom Count

17

Dates

Last modified: 04-15-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds